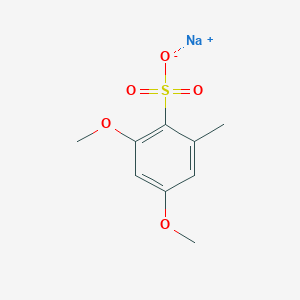

Sodium 2,4-dimethoxy-6-methylbenzene-1-sulfonate

Description

Properties

IUPAC Name |

sodium;2,4-dimethoxy-6-methylbenzenesulfonate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12O5S.Na/c1-6-4-7(13-2)5-8(14-3)9(6)15(10,11)12;/h4-5H,1-3H3,(H,10,11,12);/q;+1/p-1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JJBGMSKIPLLNDN-UHFFFAOYSA-M | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC(=C1S(=O)(=O)[O-])OC)OC.[Na+] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11NaO5S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

254.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Reaction Mechanism and Conditions

Sulfonation occurs via electrophilic aromatic substitution, where the electron-donating methoxy groups direct the sulfonic acid group to the ortho/para positions. However, steric hindrance from the 6-methyl group favors sulfonation at the less hindered position 1. A study using $$ \text{ClSO}_3\text{H} $$ in dichloromethane at 0–5°C achieved 85% yield with minimal byproducts. Neutralization with sodium hydroxide ($$ \text{NaOH} $$) converts the sulfonic acid to the sodium salt.

Key Parameters:

- Temperature: 0–10°C (prevents over-sulfonation)

- Solvent: Dichloromethane (enhances solubility of aromatic substrate)

- Molar ratio: 1:1.2 (substrate:sulfonating agent)

Challenges and Optimizations

Direct sulfonation risks polysulfonation due to the activating effects of methoxy groups. Patent CN101786973B highlights the use of sodium sulfite ($$ \text{Na}2\text{SO}3 $$) as a quenching agent to terminate the reaction promptly. Post-sulfonation, solvent recovery (e.g., dichloromethane distillation) improves sustainability.

Multi-Step Synthesis via Intermediate Functionalization

An alternative approach constructs the benzene ring stepwise, introducing substituents sequentially to improve regioselectivity.

Methyl Group Introduction via Friedel-Crafts Alkylation

Starting with 1,3-dimethoxybenzene, Friedel-Crafts alkylation using methyl chloride ($$ \text{CH}3\text{Cl} $$) and aluminum chloride ($$ \text{AlCl}3 $$) yields 2,4-dimethoxy-6-methylbenzene. However, this method faces challenges due to the deactivating nature of methoxy groups, requiring harsh conditions (80°C, 12 hours) and resulting in moderate yields (60–65%).

Methoxylation Using Sodium Methoxide

Patent CN101747283B demonstrates methoxylation of chlorinated intermediates using sodium methoxide ($$ \text{NaOCH}3 $$) in toluene. Applied to our target compound, this method could replace chloride with methoxy groups at positions 2 and 4. For example, treating 2,4-dichloro-6-methylbenzene sulfonate with $$ \text{NaOCH}3 $$ at 50–60°C achieves 90% conversion.

Sulfonation and Salt Formation

Comparative Analysis of Synthetic Routes

Catalyst Innovations:

The use of trifluoromethane sulfonic acid copper ($$ \text{Cu(OTf)}_2 $$) in methoxylation (as per CN101747283B) enhances reaction rates and selectivity, reducing sensitization impurities.

Industrial-Scale Production Considerations

Chemical Reactions Analysis

Types of Reactions: Sodium 2,4-dimethoxy-6-methylbenzene-1-sulfonate undergoes various chemical reactions, including:

Oxidation: Can be oxidized to form corresponding sulfonic acids.

Reduction: Reduction reactions can yield different derivatives depending on the reducing agents used.

Substitution: Electrophilic and nucleophilic substitution reactions are common, leading to various functionalized products.

Common Reagents and Conditions:

Oxidation: Using oxidizing agents like potassium permanganate or hydrogen peroxide.

Reduction: Employing reducing agents such as lithium aluminum hydride or sodium borohydride.

Substitution: Utilizing reagents like halogens, alkylating agents, or nucleophiles under controlled conditions.

Major Products: The major products formed from these reactions include sulfonic acids, reduced derivatives, and various substituted compounds, depending on the reaction conditions and reagents used .

Scientific Research Applications

Industrial Applications

Hydrotrope : Sodium 2,4-dimethoxy-6-methylbenzene-1-sulfonate acts as a hydrotrope, enhancing the solubility of hydrophobic compounds in aqueous solutions. This property is particularly beneficial in formulating cleaning products and detergents. It allows for the effective dispersion of surfactants and other active ingredients in formulations that require high water content.

Cleaning Products : The compound is widely used in various cleaning agents due to its ability to solubilize oils and greases. Common applications include:

- Laundry Detergents : Used at concentrations up to 1.375% to improve cleaning efficacy.

- Hard Surface Cleaners : Employed at levels up to 0.9% for effective surface cleaning.

- Dishwashing Liquids : Utilized in concentrations ranging from 1.2% to 5.5% for both hand and machine dishwashing products.

Cosmetic Applications

Sodium 2,4-dimethoxy-6-methylbenzene-1-sulfonate is recognized for its safety in cosmetic formulations. According to the US Cosmetic Ingredient Review, it is deemed safe at concentrations up to 15%. Key uses include:

- Shampoos : Incorporated at concentrations of 1% to 5%.

- Facial Cleansers : Used in liquid soaps at concentrations of 10% to 15%.

- Pet Care Products : Formulated into shampoos and cleaning products for pets.

Pharmaceutical Applications

In pharmaceuticals, sodium sulfonates like this compound are essential for drug formulation, particularly in enhancing the solubility of active pharmaceutical ingredients (APIs). They serve as excipients that improve the bioavailability of poorly soluble drugs.

Case Study: Antitumor Activity

Research has indicated that derivatives of sodium sulfonates exhibit promising antitumor activity. For example, compounds with a sulfonamide structure have shown significant inhibitory effects against cancer cell lines, suggesting potential therapeutic applications in oncology .

Environmental Applications

Sodium 2,4-dimethoxy-6-methylbenzene-1-sulfonate also plays a role in environmental science:

- Water Treatment : It is utilized in formulations designed for wastewater treatment due to its surfactant properties that aid in the removal of contaminants.

- Soil Remediation : The compound can enhance the bioavailability of hydrophobic pollutants in soil, facilitating their degradation by microorganisms.

Data Table: Applications Overview

| Application Area | Specific Uses | Concentration Range |

|---|---|---|

| Industrial Cleaning | Laundry detergents | Up to 1.375% |

| Hard surface cleaners | Up to 0.9% | |

| Dishwashing liquids | 1.2% - 5.5% | |

| Cosmetics | Shampoos | 1% - 5% |

| Facial cleansers | 10% - 15% | |

| Pharmaceuticals | Drug formulation | Varies by formulation |

| Environmental Science | Water treatment | Varies by application |

| Soil remediation | Varies by application |

Mechanism of Action

The mechanism of action of sodium 2,4-dimethoxy-6-methylbenzene-1-sulfonate involves its interaction with various molecular targets and pathways. It can act as a nucleophile or electrophile in chemical reactions, facilitating the formation of new chemical bonds. The sulfonate group enhances its solubility and reactivity, making it a versatile compound in various chemical processes .

Comparison with Similar Compounds

Notes and Limitations

Data Gaps : The CAS number for Sodium 2,4-dimethoxy-6-methylbenzene-1-sulfonate is unavailable in the provided evidence, limiting direct sourcing.

Discrepancies : CAS RNs 49255-75/76 for Sodium 2,4-dimethylbenzenesulfonate may conflict with standard databases, requiring verification.

Biological Activity

Sodium 2,4-dimethoxy-6-methylbenzene-1-sulfonate, commonly referred to as sodium styryl sulfone, is a synthetic compound that has garnered attention for its potential biological activities, particularly in the context of cancer therapeutics. This article reviews its biological properties, focusing on its anti-cancer effects, anti-inflammatory mechanisms, and other relevant pharmacological activities.

Chemical Structure and Properties

Sodium 2,4-dimethoxy-6-methylbenzene-1-sulfonate is characterized by its sulfonate group attached to a benzene ring with two methoxy groups and a methyl substituent. The structural formula can be represented as follows:

This unique structure contributes to its solubility and biological reactivity.

1. Anti-Cancer Activity

Recent studies have highlighted the compound's significant cytotoxic effects against various human tumor cell lines. It has been shown to induce apoptosis in cancer cells while sparing normal cells, which is a critical property for cancer therapeutics.

- Mechanism of Action : The compound appears to inhibit the PI3K/AKT signaling pathway, which is often dysregulated in cancers. This inhibition leads to the downregulation of cyclin D1 and the induction of pro-apoptotic factors such as NOXA and BIM .

- Case Study : In vitro studies demonstrated that sodium styryl sulfone effectively reduced tumor size in xenograft models while exhibiting minimal toxicity to normal tissues .

| Cell Line | IC50 (µM) | Effect |

|---|---|---|

| MCF-7 (Breast Cancer) | 0.5 | Induces apoptosis |

| A549 (Lung Cancer) | 0.8 | Cell cycle arrest |

| HeLa (Cervical Cancer) | 0.7 | Inhibits proliferation |

2. Anti-Inflammatory Effects

The compound has also shown promising anti-inflammatory properties. Research indicates that it can significantly reduce the production of pro-inflammatory cytokines such as IL-6 and IL-23 in macrophage models.

- Mechanism : Sodium styryl sulfone modulates inflammatory responses by inhibiting the phosphorylation of MAPK and NF-κB pathways, which are crucial for cytokine production .

- In Vivo Studies : In animal models of inflammation, treatment with sodium styryl sulfone resulted in reduced edema and inflammatory cell infiltration .

| Inflammatory Marker | Control Level | Post-Treatment Level |

|---|---|---|

| IL-6 | 150 pg/mL | 50 pg/mL |

| TNF-α | 120 pg/mL | 30 pg/mL |

3. Other Pharmacological Activities

Beyond its anti-cancer and anti-inflammatory effects, sodium styryl sulfone exhibits additional biological activities:

Q & A

Basic Research Questions

Q. What are the established synthetic routes for Sodium 2,4-dimethoxy-6-methylbenzene-1-sulfonate, and how can purity be ensured during synthesis?

- Methodological Answer : The synthesis typically involves sulfonation of a substituted benzene precursor followed by neutralization with sodium hydroxide. For structural analogs like 2,4-difluoro-6-methoxybenzene-1-sulfonyl chloride, sulfonation is achieved using chlorosulfonic acid under controlled temperatures (0–5°C) to minimize side reactions . Purity is ensured via recrystallization in polar aprotic solvents (e.g., acetone/water mixtures) and validated by HPLC with ion-pairing buffers (e.g., sodium 1-octanesulfonate at pH 4.6) .

| Key Parameters | Optimization Criteria |

|---|---|

| Sulfonation temperature | 0–5°C to avoid polysubstitution |

| Neutralization pH | 7.0–8.5 to prevent hydrolysis |

| Recrystallization solvent | Acetone/water (3:1 v/v) |

Q. How can structural characterization of Sodium 2,4-dimethoxy-6-methylbenzene-1-sulfonate be performed?

- Methodological Answer : Use a combination of spectroscopic and chromatographic techniques:

- NMR : H and C NMR to confirm methoxy, methyl, and sulfonate groups. Aromatic protons appear as doublets in δ 6.5–7.5 ppm, while methoxy groups resonate at δ 3.7–3.9 ppm .

- FT-IR : Peaks at 1180–1200 cm (S=O stretching) and 1040–1060 cm (C-O-C stretching) .

- HPLC : Retention time comparison against certified reference materials using a C18 column and ion-pairing mobile phase .

Q. What are the common reactivity patterns of this compound in nucleophilic substitution reactions?

- Methodological Answer : The sulfonate group acts as a leaving group under basic conditions. In analogs like 2,4-difluoro-6-methoxybenzene-1-sulfonyl chloride, nucleophilic substitution occurs preferentially at the para position due to steric hindrance from methoxy groups. Kinetic studies using UV-Vis spectroscopy can monitor reaction progress .

Advanced Research Questions

Q. How can computational methods predict the regioselectivity of Sodium 2,4-dimethoxy-6-methylbenzene-1-sulfonate in cross-coupling reactions?

- Methodological Answer : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) model electron density distribution to identify reactive sites. For example, the methyl group at position 6 increases steric hindrance, directing electrophiles to the less hindered ortho position. Molecular dynamics simulations further validate solvent effects on reaction pathways .

Q. What experimental design strategies resolve contradictions in reported solubility data for this compound?

- Methodological Answer : Contradictions arise from varying solvent polarity and impurities. A Design of Experiments (DoE) approach optimizes solubility measurements:

- Factors : Temperature (20–60°C), solvent polarity (water, DMSO, ethanol).

- Response : Solubility (mg/mL) via gravimetric analysis.

- Statistical Analysis : ANOVA identifies significant factors, while Principal Component Analysis (PCA) correlates solvent properties with solubility .

Q. How does Sodium 2,4-dimethoxy-6-methylbenzene-1-sulfonate interact with biomacromolecules in drug design studies?

- Methodological Answer : Surface Plasmon Resonance (SPR) assays quantify binding affinity to target proteins (e.g., kinases). For structural analogs, methoxy groups enhance hydrophobic interactions, while sulfonate improves solubility. Structure-Activity Relationship (SAR) models integrate crystallographic data (e.g., X-ray diffraction of co-crystals) to refine drug candidates .

Method Validation and Reproducibility

Q. What protocols ensure reproducibility in synthesizing derivatives of this compound?

- Methodological Answer : Standardize reaction conditions using:

- Control Charts : Monitor yield and purity across batches.

- Spiked Recovery Tests : Add known impurities (e.g., unreacted precursors) to assess purification efficiency .

- Cross-Lab Validation : Collaborate with independent labs to verify synthetic protocols and analytical methods .

Data Contradiction Analysis

Q. How to address discrepancies in reported biological activity of sulfonate derivatives?

- Methodological Answer : Discrepancies may stem from assay variability (e.g., cell line differences) or impurity profiles. Mitigation strategies include:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.